

Synonyms for 2-Ethoxy-4,6-dichloropyrimidine in chemical literature

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Compound of Interest

Compound Name: 2-Ethoxy-4,6-dichloropyrimidine

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A Comprehensive Technical Guide to 2-Ethoxy-4,6-dichloropyrimidine

This technical guide provides an in-depth overview of **2-Ethoxy-4,6-dichloropyrimidine**, a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its synonyms, chemical properties, experimental protocols for its synthesis, and relevant chemical pathways.

Chemical Identity and Synonyms

2-Ethoxy-4,6-dichloropyrimidine is a substituted pyrimidine ring featuring two chlorine atoms and an ethoxy group. For clarity in scientific literature and chemical databases, it is crucial to recognize its various identifiers and synonyms.

Identifier Type	Value
IUPAC Name	4,6-dichloro-2-ethoxypyrimidine[1]
CAS Number	40758-65-4[2][3]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂ O[1][2]
Molecular Weight	193.03 g/mol [1][2]
Synonyms	4,6-Dichloro-2-ethoxypyrimidine; Pyrimidine, 4,6-dichloro-2-ethoxy-[1][2]
InChI Key	CVMAOIALLIBNNZ-UHFFFAOYSA-N[1]
SMILES	CCOC1=NC(=CC(=N1)Cl)Cl[1]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of **2-Ethoxy-4,6-dichloropyrimidine**. These properties are essential for designing reaction conditions, purification procedures, and for understanding its behavior in various solvents and environments.

Property	Value
Boiling Point	283.5 ± 43.0 °C at 760 mmHg[1][2]
Density	1.375 ± 0.06 g/cm ³ [1][2]
Flash Point	125.236 °C[2]
Vapor Pressure	0.005 mmHg at 25°C[2]
Refractive Index	1.533[2]
pKa (Predicted)	-4.46 ± 0.30[2]
Storage	Store at 2-8°C under inert gas (Nitrogen or Argon)[1][2]

Synthesis and Experimental Protocols

2-Ethoxy-4,6-dichloropyrimidine is primarily synthesized via the chlorination of its precursor, 2-ethoxy-4,6-dihydroxypyrimidine. This transformation is a standard method for replacing hydroxyl groups on a pyrimidine ring with chlorine atoms.^[4]

Key Experimental Protocol: Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine

This protocol is based on a widely reported and effective method using phosphorus oxychloride (POCl_3) as the chlorinating agent.^{[4][5]}

Materials:

- 2-ethoxy-4,6-dihydroxypyrimidine (1 mol)
- 1,2-dichloroethane (solvent)
- Phosphorus oxychloride (POCl_3) (2.2 mol)
- Triethylamine (2 mol)
- Ice water
- Brine solution

Procedure:

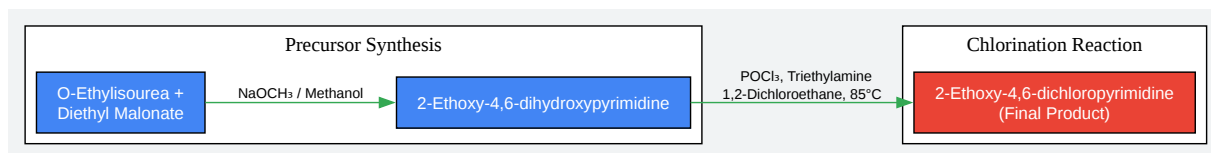
- **Dissolution:** In a suitable reaction flask, dissolve 1 mole equivalent of 2-ethoxy-4,6-dihydroxypyrimidine in 1,2-dichloroethane.^[5]
- **Addition of Chlorinating Agent:** Slowly add 2.2 mole equivalents of phosphorus oxychloride (POCl_3) to the solution.^[5]
- **Base Addition:** While stirring the reaction mixture, add 2 mole equivalents of triethylamine. It is critical to control the rate of addition to maintain the reaction temperature below 50°C.^[5]
- **Heating:** After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature for approximately 3 hours. The reaction progress should be monitored (e.g., by

HPLC) until the starting material (2-ethoxy-4,6-dihydroxypyrimidine) is consumed ($\leq 0.5\%$).^[4]^[5]

- Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into ice water and stir for 30 minutes.^[5]
- Extraction and Purification: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with a brine solution, dried over an appropriate drying agent, and then purified by fractionation to yield the final product, **2-ethoxy-4,6-dichloropyrimidine**.^[5] A reported yield for this chlorination step is 90.7% with a purity of 98.7%.^[4]

Visualization of Synthesis Pathway

The synthesis of **2-Ethoxy-4,6-dichloropyrimidine** is a multi-step process. The diagram below illustrates the key transformation from its precursor, highlighting the reagents and conditions involved. The overall synthesis often starts from simpler molecules like O-ethylisourea and diethyl malonate to first produce the dihydroxy intermediate.^[6]



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Caption: Synthetic route to **2-Ethoxy-4,6-dichloropyrimidine**.

This workflow diagram illustrates the two primary stages in the synthesis. The first stage involves the formation of the key intermediate, 2-ethoxy-4,6-dihydroxypyrimidine, from basic starting materials. The second, critical stage is the chlorination reaction that converts the dihydroxy intermediate into the final dichloropyrimidine product. This final compound serves as a versatile building block for further chemical synthesis, particularly in creating more complex heterocyclic systems for agrochemical and pharmaceutical applications.^[2]^[4]

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